Methyl-d3-isoeugenol Methyl-d3-isoeugenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213370
InChI:
SMILES:
Molecular Formula: C11H11D3O2
Molecular Weight: 181.246

Methyl-d3-isoeugenol

CAS No.:

Cat. No.: VC0213370

Molecular Formula: C11H11D3O2

Molecular Weight: 181.246

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Methyl-d3-isoeugenol -

Specification

Molecular Formula C11H11D3O2
Molecular Weight 181.246

Introduction

Chemical Structure and Properties

Methyl-d3-isoeugenol belongs to the phenylpropanoid class of compounds, sharing the base structure of isoeugenol but with deuterium substitution in the methyl group. This modification creates a heavier isotopic variant without significantly altering its chemical behavior, making it valuable for analytical applications.

Physical and Chemical Characteristics

The physical and chemical properties of Methyl-d3-isoeugenol closely resemble those of its non-deuterated counterpart, with some notable differences in molecular weight due to the deuterium atoms:

PropertyDescription
Molecular FormulaC₁₁H₁₁D₃O₂
Related CAS93-16-3 (for non-deuterated methyl isoeugenol)
Physical StateLight yellow liquid at room temperature
Isomeric FormsExists in both cis (Z) and trans (E) forms
Purity (Commercial)≥95% typically available for research applications
SolubilitySimilar to methyl isoeugenol; slightly soluble in chloroform and methanol

The trans isomer of Methyl-d3-isoeugenol tends to be more stable and may crystallize, while the cis form typically remains liquid at room temperature . This property mirrors that of non-deuterated methyl isoeugenol, which has a melting point of 98-100°C (literature value for the crystalline form) .

Analytical Applications

Role in Metabolic and Pharmacokinetic Studies

Methyl-d3-isoeugenol serves as an invaluable tool in metabolic and pharmacokinetic studies due to its isotopic labeling. The deuterium atoms provide a distinct mass difference that can be readily detected and differentiated from the non-deuterated compound in mass spectrometry analyses .

Researchers utilize this compound primarily to:

  • Track the metabolic fate of isoeugenol and its derivatives in biological systems

  • Provide internal standards for quantitative analysis

  • Study absorption, distribution, metabolism, and excretion (ADME) patterns

  • Investigate biotransformation pathways

The deuterium labeling allows for precise tracking and quantification in complex biological matrices without altering the compound's fundamental chemical behavior or biological activity .

Biological Activities and Research Applications

The biological activities of Methyl-d3-isoeugenol are expected to closely mirror those of non-deuterated methyl isoeugenol, with the advantage of being traceable in biological systems thanks to its isotopic labeling.

Antioxidant Properties

Research indicates that methyl isoeugenol possesses antioxidant properties that may contribute to cellular protection against oxidative stress. These properties are likely preserved in the deuterated form, making Methyl-d3-isoeugenol valuable for studying antioxidant mechanisms while tracking the compound's presence and distribution.

Neuropharmacological Research

The non-deuterated form, (E)-methyl isoeugenol (MIE), has demonstrated interesting neuropharmacological effects. Studies have shown it exhibits both anxiolytic and antidepressant-like properties, with research suggesting the participation of serotonergic pathways in these effects .

In animal models, when administered at appropriate doses (notably 250 mg/kg), methyl isoeugenol demonstrated:

  • Anxiolytic-like properties in elevated plus maze and light-dark box tests

  • Antidepressant-like effects in forced swimming tests

  • Effects that were reversed by p-chlorophenylalanine (serotonin depletor) pretreatment

Methyl-d3-isoeugenol could serve as an excellent tool for further investigating these mechanisms, allowing researchers to track the compound's distribution in neural tissues while measuring its effects.

Comparison with Related Compounds

Relationship to Isoeugenol and Methyl Isoeugenol

Methyl-d3-isoeugenol shares structural similarities with several related compounds in the phenylpropanoid class:

CompoundMolecular FormulaKey Structural Differences from Methyl-d3-isoeugenol
IsoeugenolC₁₀H₁₂O₂Has a hydroxyl group instead of methoxy group; lacks deuterium
Methyl IsoeugenolC₁₁H₁₄O₂Identical structure but with hydrogen instead of deuterium
EugenolC₁₀H₁₂O₂Different arrangement of the propenyl side chain; has a hydroxyl group

Methyl isoeugenol is found naturally in several plant sources, including in the essential oils extracted from Acorus calamus, the bark of Croton malambo, and rhizomes of Zingiber zerumbet, Hedychium coronarium, and Etlingera cevuga . It has also been identified in muga silk fibers, potentially contributing to their characteristic golden-yellow color .

Toxicological Considerations

Reported Toxicity of Methyl Isoeugenol

The acute oral LD₅₀ in rats for methyl isoeugenol has been reported as 1.5 g/kg and 2.5 g/kg (2.03-3.08 g/kg) in separate studies . The intraperitoneal LD₅₀ in mice was reported as 0.5 g/kg for the cis-isomer and 0.35 g/kg for the trans-isomer .

For dermal toxicity, the acute dermal LD₅₀ in rabbits exceeded 5 g/kg , suggesting relatively low dermal toxicity.

Deuterated compounds typically show toxicological profiles very similar to their non-deuterated counterparts, though subtle differences can sometimes occur due to kinetic isotope effects affecting metabolic rates.

Future Research Directions

Several promising research directions involving Methyl-d3-isoeugenol warrant further investigation:

  • Comprehensive metabolic profiling of isoeugenol and its derivatives using Methyl-d3-isoeugenol as a tracer

  • Investigation of the pharmacokinetic differences between cis and trans isomers using deuterated standards

  • Development of improved analytical methods for detecting trace amounts of methyl isoeugenol in environmental and biological samples

  • Further exploration of the anxiolytic and antidepressant mechanisms, with more precise tracking of the compound's distribution in neural tissues

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